molecular formula C10H9BrFNO B1415452 1-(2-Bromo-4-fluorobenzoyl)azetidine CAS No. 1857447-37-0

1-(2-Bromo-4-fluorobenzoyl)azetidine

Cat. No. B1415452
CAS RN: 1857447-37-0
M. Wt: 258.09 g/mol
InChI Key: ZPAQWBXLFOBLQV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorobenzoyl)azetidine is a chemical compound used as an intermediate in pharmaceutical research and development . It’s a reliable reference material that meets strict industry standards .


Synthesis Analysis

Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They can undergo various types of reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Antibiotics: Azetidine derivatives, including those derived from 1-(2-Bromo-4-fluorobenzoyl)azetidine, have been used in synthesizing new fluoroquinolones with potential antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their importance in antibiotic drug development (Ikee et al., 2008).

Development of Heterocyclic Compounds

  • Piperidine Derivatives Synthesis: Azetidine derivatives serve as intermediates in the stereoselective synthesis of piperidines, an important scaffold in medicinal chemistry for creating bioactive molecules and drugs (Mollet et al., 2011).

Dopaminergic Activity Studies

  • Dopamine Antagonist Evaluation: Certain azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, suggesting the potential use of azetidine-based structures in the development of drugs targeting dopaminergic pathways (Metkar et al., 2013).

Antioxidant Potential Evaluation

  • Antioxidant Activity of Schiff Bases and Azetidines: Schiff bases and azetidines derived from phenyl urea have been synthesized and evaluated for in-vitro antioxidant potentials, indicating the role of azetidine derivatives in developing antioxidant agents (Nagavolu et al., 2017).

Antimicrobial Activity Studies

  • Synthesis of Antimicrobial Agents: Azetidine derivatives have been incorporated into new quinolone derivatives, showing enhanced antibacterial activity against quinolone-susceptible MRSA, underlining the potential of azetidine-based compounds in the development of new antimicrobials (Ikee et al., 2007).

Safety and Hazards

4-Bromo-2-fluorobenzoyl chloride, a similar compound, is considered hazardous. It causes severe skin burns and eye damage. It’s advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique four-membered heterocycle and considerable differences in ring-strain, geometry, and reactivity . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research may focus on developing new methods for azetidine synthesis and exploring their applications in various fields .

properties

IUPAC Name

azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQWBXLFOBLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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